3,6-Bis(3-methylbutoxy)pyridazine

Description

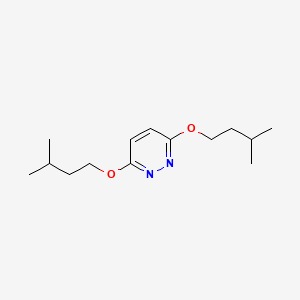

Structure

3D Structure

Properties

CAS No. |

730-41-6 |

|---|---|

Molecular Formula |

C14H24N2O2 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

3,6-bis(3-methylbutoxy)pyridazine |

InChI |

InChI=1S/C14H24N2O2/c1-11(2)7-9-17-13-5-6-14(16-15-13)18-10-8-12(3)4/h5-6,11-12H,7-10H2,1-4H3 |

InChI Key |

LOKUKUMRGWSKCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=NN=C(C=C1)OCCC(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 3,6 Bis 3 Methylbutoxy Pyridazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce the connectivity, configuration, and conformation of the molecule.

For 3,6-Bis(3-methylbutoxy)pyridazine, the molecular structure is symmetrical. This symmetry means that the protons and carbons on one of the 3-methylbutoxy chains are chemically equivalent to those on the other, and the two protons on the pyridazine (B1198779) ring are also equivalent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Pyridazine Ring Protons (H-4, H-5): The two protons attached to the pyridazine core are in identical chemical environments. They would appear as a singlet in the aromatic region, anticipated around δ 7.0-7.5 ppm.

Methylene Protons adjacent to Oxygen (O-CH₂): These protons are deshielded by the adjacent electronegative oxygen atom and would likely appear as a triplet downfield, around δ 4.4-4.6 ppm.

Methylene Protons (CH-CH₂-CH): These protons are expected to appear as a triplet around δ 1.7-1.9 ppm.

Methine Proton (CH): This single proton on each side chain would produce a multiplet (a nonet) due to coupling with the adjacent CH₂ and CH₃ groups, expected around δ 1.8-2.0 ppm.

Methyl Protons (CH₃): The two methyl groups on each side chain are equivalent and would appear as a doublet around δ 0.9-1.0 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, only five distinct carbon signals are expected.

Pyridazine Ring Carbons (C-3, C-6): These carbons are bonded to the electronegative oxygen atoms and are expected to have the most downfield chemical shift among the ring carbons, predicted to be in the range of δ 160-165 ppm.

Pyridazine Ring Carbons (C-4, C-5): These carbons are predicted to appear in the aromatic region, around δ 115-120 ppm.

Methylene Carbon adjacent to Oxygen (O-CH₂): This carbon is deshielded by the oxygen and is expected around δ 68-72 ppm.

Methylene Carbon (CH-CH₂-CH): This carbon signal is anticipated around δ 38-42 ppm.

Methine Carbon (CH): This carbon is expected to appear around δ 25-28 ppm.

Methyl Carbons (CH₃): The terminal methyl carbons are the most shielded and would appear upfield, around δ 22-24 ppm.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| Pyridazine H-4, H-5 | 7.0 - 7.5 | s (singlet) | C-3, C-6 | 160 - 165 |

| O-CH₂ | 4.4 - 4.6 | t (triplet) | C-4, C-5 | 115 - 120 |

| CH-CH₂-CH | 1.7 - 1.9 | t (triplet) | O-CH₂ | 68 - 72 |

| CH | 1.8 - 2.0 | m (multiplet) | CH-CH₂-CH | 38 - 42 |

| CH₃ | 0.9 - 1.0 | d (doublet) | CH | 25 - 28 |

| CH₃ | 22 - 24 |

Advanced Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

C-H Stretching (Aliphatic): Strong absorptions are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the 3-methylbutoxy side chains.

C-H Stretching (Aromatic): Weaker absorptions above 3000 cm⁻¹ are anticipated for the C-H bonds on the pyridazine ring.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring are expected to produce a series of medium to strong bands in the 1400-1650 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic band for the asymmetric stretching of the ether linkage (Ar-O-C) is expected in the 1200-1250 cm⁻¹ range. A symmetric stretching band would appear in the 1000-1050 cm⁻¹ region.

C-H Bending: Bending vibrations for the aliphatic CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region. Out-of-plane bending of the aromatic C-H bonds can be expected in the 800-900 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Pyridazine Ring Vibrations: The symmetric "ring breathing" vibration of the pyridazine ring is expected to produce a strong and sharp signal in the Raman spectrum, likely around 990-1010 cm⁻¹. Other ring stretching modes will also be Raman active in the 1300-1600 cm⁻¹ region.

C-H Stretching: Both aliphatic and aromatic C-H stretching vibrations in the 2850-3100 cm⁻¹ region will be visible.

Skeletal Vibrations: The carbon skeleton of the alkoxy chains will contribute to a complex series of bands in the fingerprint region below 1500 cm⁻¹.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | ~3050 | ~3050 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 | Strong |

| C=N, C=C Ring Stretch | 1400 - 1650 | 1400 - 1650 | Medium-Strong |

| C-H Bend (Aliphatic) | 1350 - 1470 | 1350 - 1470 | Medium |

| Asymmetric Ar-O-C Stretch | 1200 - 1250 | 1200 - 1250 | Strong (IR), Weak (Raman) |

| Symmetric Ar-O-C Stretch | 1000 - 1050 | 1000 - 1050 | Medium (IR), Medium (Raman) |

| Pyridazine Ring Breathing | Weak/Inactive | ~1000 | Strong (Raman) |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | 800 - 900 | Strong (IR) |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₄H₂₄N₂O₂), the expected exact mass is approximately 252.1838 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass to within a few parts per million, thus verifying the molecular formula.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) with an m/z of ~252. This molecular ion would then undergo fragmentation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:

Alpha-Cleavage of the Ether: The most likely initial fragmentation would be the cleavage of the C-O bond of the ether linkage. This could involve the loss of a 3-methylbutoxy radical (•OCH₂CH₂CH(CH₃)₂) or a 3-methylbutyl radical (•CH₂CH₂CH(CH₃)₂).

Loss of an Alkene: A common fragmentation pathway for ethers is the McLafferty-type rearrangement, leading to the loss of an alkene. In this case, the loss of 3-methyl-1-butene (B165623) (C₅H₁₀) could occur, resulting in a fragment corresponding to a hydroxylated pyridazine derivative.

Cleavage of the Alkyl Chain: Fragmentation can also occur within the 3-methylbutoxy side chain itself, leading to the loss of smaller alkyl fragments, such as a propyl or isopropyl radical. This would result in a series of peaks separated by characteristic mass differences (e.g., 14, 28, 43 amu).

Pyridazine Ring Fragmentation: At higher energies, the pyridazine ring itself can fragment, although this is generally less favorable than the cleavage of the side chains.

Predicted Mass Spectrometry Fragmentation for this compound

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 252 | [C₁₄H₂₄N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 181 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical from the side chain |

| 167 | [M - C₅H₁₁O]⁺ | Loss of a pentyloxy radical |

| 110 | [C₄H₄N₂O]⁺˙ | Fragment from cleavage of both ether bonds |

| 71 | [C₅H₁₁]⁺ | 3-methylbutyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.

While a crystal structure for this compound has not been reported in the literature, the structure of a very similar compound, 3,6-Bis(4-methoxybenzyloxy)pyridazine, has been determined. researchgate.net Based on this related structure and general principles of molecular packing, we can predict the likely solid-state features of the title compound.

Molecular Conformation: The pyridazine ring is expected to be essentially planar. The 3-methylbutoxy side chains, being flexible, can adopt various conformations. However, they will likely extend away from the pyridazine ring to minimize steric hindrance. The torsion angles between the plane of the pyridazine ring and the C-O-C plane of the ether linkages will be a key conformational parameter.

Chiroptical Spectroscopy for Chirality Assessment of Related Alkoxy Moieties

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images.

The compound this compound, as typically synthesized from achiral starting materials, is itself achiral and would therefore be silent in chiroptical spectroscopy.

However, the 3-methylbutoxy group contains a potential stereocenter if the starting alcohol, 3-methyl-1-butanol, were to be substituted at the C2 or C3 position, or if an enantiomerically pure starting material like (S)- or (R)-3-methyl-1-butanol was used. In such a hypothetical chiral analogue, chiroptical spectroscopy would be a critical tool. A CD spectrum would show characteristic positive or negative absorption bands (Cotton effects) corresponding to the electronic transitions of the pyridazine chromophore, perturbed by the chiral environment of the side chains. The sign and magnitude of these Cotton effects could be used to assign the absolute configuration of the stereocenters, often aided by computational predictions.

Application of Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. The gas chromatograph would separate the compound from any impurities or side products from its synthesis. The mass spectrometer would then provide a mass spectrum for the eluted compound, allowing for its positive identification and confirmation of its purity. The fragmentation pattern obtained from the MS detector would also provide structural information as detailed in section 3.3.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile or thermally sensitive compounds. The compound would be separated by High-Performance Liquid Chromatography (HPLC), and the eluent would be introduced into the mass spectrometer. This would be particularly useful for monitoring the synthesis of the compound or for analyzing its stability under various conditions.

Thermogravimetric Analysis-Infrared Spectroscopy (TGA-IR): This hyphenated technique could be used to study the thermal decomposition of the compound. TGA would measure the mass loss as a function of temperature, while the evolved gases would be directed into an IR spectrometer for identification. This would reveal the decomposition pathway and the nature of the volatile products released at different temperatures.

Computational Chemistry and Theoretical Investigations of 3,6 Bis 3 Methylbutoxy Pyridazine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For 3,6-Bis(3-methylbutoxy)pyridazine, methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), can be employed to understand its molecular orbital landscape. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and the resulting HOMO-LUMO gap are critical descriptors of molecular reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the ground state. In pyridazine (B1198779) derivatives, the presence of electron-donating alkoxy groups at the 3 and 6 positions is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the pyridazine ring influences the LUMO energy.

Computational studies on various pyridazine derivatives have shown that the nature and position of substituents significantly modulate the HOMO-LUMO gap. For instance, theoretical investigations on other disubstituted pyridazines have demonstrated that the gap can be tuned by altering the substituents, which in turn affects the molecule's potential applications. While specific values for this compound are not available, analogous systems suggest that the HOMO would be delocalized over the pyridazine ring and the oxygen atoms of the butoxy chains, while the LUMO would be predominantly centered on the electron-deficient pyridazine ring.

Table 1: Illustrative Theoretical Electronic Properties of a Generic 3,6-Dialkoxypyridazine

| Parameter | Theoretical Method | Basis Set | Calculated Value (Illustrative) |

| HOMO Energy | B3LYP | 6-31G(d) | -6.5 eV |

| LUMO Energy | B3LYP | 6-31G(d) | -0.8 eV |

| HOMO-LUMO Gap | B3LYP | 6-31G(d) | 5.7 eV |

Note: These values are illustrative and represent typical ranges observed for similar pyridazine derivatives. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Landscape

Density Functional Theory (DFT) is a powerful and widely used method for optimizing molecular geometries and exploring the conformational landscape of molecules. For a flexible molecule like this compound, which possesses two rotatable 3-methylbutoxy side chains, DFT calculations can predict the most stable conformations and the energy barriers between them.

The geometry of the pyridazine ring itself is expected to be largely planar, though minor puckering can occur. The key structural parameters of interest are the bond lengths and angles within the pyridazine ring and the dihedral angles that define the orientation of the 3-methylbutoxy substituents relative to the ring. The conformation of the alkoxy side chains is influenced by steric and electronic effects, including potential non-bonded interactions between the lone pairs of the ether oxygen and the ring nitrogen atoms. nih.gov

A conformational analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energies to identify the global and local minima on the potential energy surface. This would reveal the preferred spatial arrangement of the molecule, which is crucial for understanding its packing in the solid state and its interactions with other molecules in solution.

Table 2: Predicted Optimized Geometrical Parameters for the Pyridazine Ring of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | N1-N2 | 1.34 Å |

| Bond Length | N2-C3 | 1.33 Å |

| Bond Length | C3-C4 | 1.40 Å |

| Bond Length | C4-C5 | 1.39 Å |

| Bond Length | C5-C6 | 1.40 Å |

| Bond Length | C6-N1 | 1.33 Å |

| Bond Angle | C6-N1-N2 | 119.5° |

| Bond Angle | N1-N2-C3 | 119.5° |

| Dihedral Angle | C-O-C-C (side chain) | Variable (dependent on conformation) |

Note: These values are based on typical geometries of substituted pyridazines and would need to be confirmed by specific DFT calculations for this compound.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra can be made.

IR Spectroscopy: By calculating the vibrational frequencies, one can predict the positions of the major absorption bands in the IR spectrum. This would include the characteristic stretching and bending modes of the pyridazine ring, as well as the C-H and C-O stretching vibrations of the 3-methylbutoxy side chains.

NMR Spectroscopy: Theoretical calculations of the chemical shifts (¹H and ¹³C) and coupling constants can aid in the assignment of experimental NMR spectra. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the electron-donating alkoxy groups and the electron-withdrawing pyridazine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted λ_max values would correspond to the electronic excitations, likely π → π* transitions within the aromatic pyridazine system, which would be influenced by the auxochromic alkoxy substituents.

Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of this compound would involve placing a number of molecules in a simulation box with a chosen solvent and calculating their trajectories over time based on a force field.

Such simulations could reveal:

Solvation Effects: How the solvent molecules arrange around the pyridazine derivative and how this affects its conformation and dynamics.

Conformational Dynamics: The flexibility of the 3-methylbutoxy chains in solution and the timescales of conformational changes.

Intermolecular Interactions: The nature and strength of interactions between the pyridazine molecules themselves, such as π-π stacking of the pyridazine rings, which are influenced by the molecule's high dipole moment. nih.gov

Computational Analysis of Reaction Mechanisms and Transition States in Pyridazine Functionalization

Computational methods are essential for studying the mechanisms of chemical reactions, including the functionalization of the pyridazine ring. For this compound, theoretical studies could explore various potential reactions. For example, the pyridazine ring can undergo electrophilic or nucleophilic substitution, and the positions of these reactions are dictated by the electronic properties of the ring, which are in turn influenced by the existing alkoxy substituents.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This can help in understanding the regioselectivity of a reaction and the factors that control its rate. For instance, computational studies on the functionalization of other pyridazines have been used to rationalize the observed regioselectivity in metal-catalyzed cross-coupling reactions. researchgate.net

In Silico Exploration of Structure-Property Relationships (Non-Biological)

In silico methods can be used to establish relationships between the molecular structure of this compound and its potential non-biological properties, for example, in the context of materials science. By systematically modifying the structure of the molecule in a computational model (e.g., by changing the length or branching of the alkoxy chains) and calculating the resulting properties, one can develop a structure-property relationship.

These properties could include:

Electronic Properties: As discussed, the HOMO-LUMO gap can be tuned, which is relevant for applications in organic electronics.

Physicochemical Properties: Properties such as dipole moment, polarizability, and solubility can be predicted. The high dipole moment characteristic of the pyridazine ring is a key feature influencing its intermolecular interactions. nih.gov

This computational screening approach can guide the design of new pyridazine derivatives with tailored properties for specific applications, such as in liquid crystals or as components in organic light-emitting diodes (OLEDs).

Structure Property Relationships and Functional Modulation of 3,6 Bis 3 Methylbutoxy Pyridazine Derivatives

Correlation between Molecular Structure and Optical Absorption/Emission Characteristics

The optical properties of pyridazine (B1198779) derivatives, such as their absorption and emission of light, are directly related to their electronic structure. The absorption of ultraviolet-visible (UV-Vis) light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). analis.com.my

For aromatic systems like pyridazine, these absorptions are typically due to π → π* transitions. researchgate.net Studies on various 3,6-disubstituted pyridazine derivatives show that they exhibit strong and broad absorption bands. mdpi.com The exact wavelength of maximum absorption (λ_max) is sensitive to the nature of the substituents. Electron-donating groups, like the alkoxy groups in 3,6-bis(3-methylbutoxy)pyridazine, can cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted pyridazine. This is because electron-donating groups raise the energy of the HOMO, reducing the HOMO-LUMO energy gap.

The fluorescence (emission) properties are also highly dependent on the molecular structure. While some 3,6-dialkoxy tetrazine derivatives (a related nitrogen heterocycle) are known to be strongly fluorescent, many pyridazine derivatives exhibit only weak emissive properties. mdpi.comresearchgate.net The efficiency of fluorescence is often quenched by non-radiative decay processes, which can be more prevalent in molecules with flexible side chains that allow for vibrational and rotational energy loss.

Table 1: Representative Optical Properties of Substituted Pyridazine Derivatives

| Compound Type | Substituents | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Key Feature |

|---|---|---|---|---|---|

| 3,6-Dialkoxypyridazine | -O(CH2)4CH3 | ~260-290 | Weak/Negligible | < 0.01 | π → π* transition of the core ring. |

| 3-Aryl-6-thienylpyridazine | Thienyl, Phenyl | ~350-450 | ~500-550 | ~0.02-0.05 | Extended π-conjugation leads to bathochromic shift. mdpi.com |

| Push-Pull Pyridazine | Donor & Acceptor Groups | >400 | Weak | < 0.01 | Intramolecular Charge Transfer (ICT) band. mdpi.com |

Note: The data in this table is illustrative, based on typical values for related compounds found in the literature, and serves to demonstrate the principles discussed.

Modulation of Redox Properties through Structural Modifications

The redox properties of a molecule describe its ability to donate or accept electrons, i.e., to be oxidized or reduced. These properties are critical for applications in electronics, sensors, and catalysis. Cyclic voltammetry (CV) is a primary technique used to investigate these characteristics. analis.com.my

In a CV experiment, the potential is swept, and the resulting current is measured. For a reversible process, a pair of peaks is observed: an oxidation peak (anodic peak, Epa) and a reduction peak (cathodic peak, Epc). The potential midway between these peaks provides an estimate of the standard redox potential (E°), which is a measure of how easily the molecule undergoes the redox event.

For pyridazine derivatives, the electron-deficient nature of the ring means it is more readily reduced than oxidized. The introduction of electron-donating alkoxy groups, as in this compound, increases the electron density on the ring. This makes the molecule harder to reduce (shifting the reduction potential to more negative values) and easier to oxidize (shifting the oxidation potential to less positive values) compared to an unsubstituted or electron-withdrawing-group-substituted pyridazine.

Studies on similar 3,6-disubstituted pyridazine ligand systems have shown quasi-reversible, single-electron transfer processes. analis.com.my The term "quasi-reversible" indicates that the kinetics of electron transfer are not infinitely fast, which is common for complex organic molecules. nih.gov

Table 2: Representative Cyclic Voltammetry Data for Heterocyclic Systems

| System | Redox Process | Epa (V) | Epc (V) | ΔEp (mV) | Reversibility |

|---|---|---|---|---|---|

| [Cu(L)Cl2] where L is a pyridazine derivative | Cu(II)/Cu(I) | +0.75 | +0.03 | 720 | Quasi-reversible. analis.com.my |

| Substituted Benzoquinone | BQ/H2BQ | -0.42 | -0.48 | 60 | Quasi-reversible. researchgate.net |

| Hypothetical 3,6-dialkoxypyridazine | Ring Reduction | -1.85 | -1.95 | 100 | Quasi-reversible |

Note: The data in this table is illustrative, based on values for related compounds found in the literature, and serves to demonstrate the principles discussed. analis.com.myresearchgate.net Potentials are relative to a reference electrode and depend on experimental conditions.

Strategic Derivatization for Tailored Material Performance (excluding biological activity)

The true potential of the this compound scaffold lies in its capacity for strategic derivatization to create materials with specific, high-performance characteristics. By replacing or modifying the alkoxy groups or by functionalizing the other positions on the pyridazine ring (positions 4 and 5), a vast array of new molecules can be synthesized for materials science applications.

A key strategy is the creation of "push-pull" systems, which are essential for developing materials with nonlinear optical (NLO) properties. mdpi.com In such a system, the electron-deficient pyridazine ring can be functionalized at one position (e.g., C-3) with a strong electron-acceptor (withdrawing) group and at another position (e.g., C-6) with a strong electron-donor group. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation with light, leading to a large change in the molecule's dipole moment, which is the origin of NLO effects like second-harmonic generation (SHG).

For example, a derivative could be synthesized where the 3-methylbutoxy group at C-6 is replaced with an electron-rich thienyl group (the donor), and the group at C-3 is replaced by a phenyl ring functionalized with a cyano group (the acceptor). mdpi.com The pyridazine ring acts as a π-bridge, connecting the donor and acceptor and enhancing the electronic communication between them. The solubility and processing characteristics of these materials can be controlled by the nature of the substituents; for instance, the long 3-methylbutoxy chains in the parent compound enhance solubility in organic solvents. By carefully selecting the donor, acceptor, and bridging components, the NLO response can be maximized for applications in optical communications and data storage.

Potential Applications in Advanced Materials Science and Organic Electronics

Role in Organic Semiconductor Development

Pyridazine (B1198779) derivatives are known to be explored as components of organic semiconductors due to their electron-deficient nature, which can facilitate n-type (electron-transporting) behavior. The nitrogen atoms in the pyridazine ring lower the energy levels of the molecular orbitals, which is a key characteristic for n-type materials. The introduction of alkoxy side chains, such as the 3-methylbutoxy group, would be expected to influence the solubility, processability, and solid-state packing of the material, all of which are critical factors for the performance of an organic semiconductor. However, no specific studies detailing the synthesis and characterization of 3,6-Bis(3-methylbutoxy)pyridazine for organic semiconductor applications have been found.

Exploration in Optoelectronic Devices

The potential utility of pyridazine derivatives extends to optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, they can be used as electron-transport or hole-blocking layers to improve device efficiency and stability. The photophysical properties of pyridazine compounds, such as their absorption and emission spectra, can be tuned by modifying the substituents on the pyridazine core. While the influence of alkoxy groups on the optoelectronic properties of other aromatic systems has been studied, there is no specific data available for this compound in the context of OLEDs or OPVs.

Investigation in Supramolecular Chemistry and Self-Assembly Processes

The pyridazine core can participate in non-covalent interactions such as hydrogen bonding (if appropriate functional groups are present) and π-π stacking, making it a valuable building block in supramolecular chemistry. There is evidence that pyridine-pyridazine oligomers can self-assemble into well-defined nanostructures. The flexible and relatively bulky 3-methylbutoxy chains could play a significant role in directing the self-assembly process through van der Waals interactions, potentially leading to the formation of liquid crystalline phases or other ordered structures. At present, there are no published studies on the supramolecular behavior of this compound.

Potential in Nonlinear Optical (NLO) Materials

Organic molecules with a high degree of conjugation and a significant difference in electron density (a "push-pull" system) can exhibit nonlinear optical (NLO) properties. While the pyridazine ring itself is electron-deficient, appropriate substitution with electron-donating groups could induce NLO activity. The effect of alkoxy groups on the NLO properties of chromophores is an area of active research. However, an investigation into the NLO properties of this compound has not been reported.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 3,6-Bis(3-methylbutoxy)pyridazine

The synthesis of pyridazine (B1198779) derivatives is a well-established field, often involving the condensation of 1,4-dicarbonyl compounds with hydrazines or employing modern methods like inverse-electron-demand Diels-Alder reactions. liberty.eduorganic-chemistry.orgresearchgate.net A common route to 3,6-dialkoxypyridazines involves the nucleophilic substitution of a 3,6-dihalopyridazine with the corresponding alkoxide.

Future research should focus on developing more sustainable and efficient synthetic protocols. Key areas of investigation include:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, reducing reaction temperatures, and minimizing waste. One-pot procedures, where multiple reaction steps are carried out in a single vessel, could offer a streamlined and efficient alternative to traditional multi-step syntheses. nih.gov

Catalyst Development: Investigating novel catalytic systems, such as copper-catalyzed cyclizations or metal-free reaction pathways, could lead to milder reaction conditions and higher yields. organic-chemistry.org

Flow Chemistry: The adoption of continuous flow reactors could enable better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.

Alternative Precursors: Research into building the substituted pyridazine ring from acyclic precursors through methods like the aza-Diels-Alder reaction of 1,2,3-triazines could provide alternative and highly regioselective synthetic pathways. organic-chemistry.org

Exploration of Advanced Functional Derivatives with Enhanced Non-Biological Properties

The 3-methylbutoxy side chains of the parent compound offer significant opportunities for modification to tune its material properties. The inherent polarity of the pyridazine ring makes its derivatives interesting candidates for applications in electronics and materials science. liberty.edublumberginstitute.org Future work should explore the synthesis of derivatives with tailored functionalities for specific non-biological applications.

Advanced functionalization could involve:

Introducing Photoactive Groups: Attaching chromophores or fluorophores to the alkoxy chains could create materials for use in sensors or as fluorescent probes.

Polymerizable Moieties: Incorporating groups like acrylates or styrenes would allow the compound to be used as a monomer for the creation of functional polymers with novel optical or thermal properties.

Liquid Crystalline Properties: Modifying the length and rigidity of the side chains could induce liquid crystalline behavior, making the derivatives suitable for display technologies.

Corrosion Inhibition: Pyridazine derivatives have shown promise as corrosion inhibitors for metal alloys. liberty.edu Functional groups that enhance adsorption onto metal surfaces could be introduced to improve this property.

A summary of potential derivatives and their target properties is presented below.

| Derivative Type | Potential Functional Group | Target Non-Biological Property |

| Optoelectronic | Pyrene, Anthracene | Enhanced fluorescence for OLEDs |

| Polymeric | Acrylate, Methacrylate, Styrene | Novel polymers with high refractive index |

| Liquid Crystalline | Cyanobiphenyl | Thermotropic or lyotropic phases |

| Surface Active | Thiol, Carboxylic Acid | Improved corrosion inhibition |

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both components, leading to multifunctional materials with synergistic characteristics. rsc.orgmdpi.com The two adjacent nitrogen atoms of the pyridazine ring are excellent coordination sites for metal ions, making this compound a promising organic ligand for the construction of hybrid materials. researchgate.net

Future research in this area should focus on:

Coordination Polymers and MOFs: Reacting the compound with various metal salts to form coordination polymers or metal-organic frameworks (MOFs). The bulky 3-methylbutoxy groups would act as pillars or spacers, influencing the porosity and dimensionality of the resulting network, which could have applications in gas storage or catalysis. mdpi.comsemanticscholar.org

Polyoxometalate (POM) Hybrids: Using the molecule to functionalize lacunary polyoxometalates. The organic component can direct the assembly of the inorganic clusters and modify the electronic and catalytic properties of the final material. nih.gov

Perovskite Hybrids: Investigating the role of pyridazine-based ligands in stabilizing and tuning the properties of halide perovskites for optoelectronic applications like solar cells and LEDs. mdpi.com The interaction between the pyridazine nitrogen atoms and the inorganic framework could influence crystal growth and defect passivation. rsc.org

Detailed Studies on Long-Term Stability and Performance in Applied Contexts

For any material to be viable in a real-world application, its long-term stability and performance are critical. Research must be dedicated to understanding how this compound and its derivatives withstand operational and environmental stressors. nih.gov

Key stability studies should include:

Thermal Stability: Using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperatures and phase transitions. This is crucial for applications involving high temperatures, such as in electronic devices.

Photochemical Stability: Assessing the material's resistance to degradation under prolonged exposure to UV and visible light, which is essential for optical and outdoor applications.

Electrochemical Stability: Evaluating the redox stability of the compound through techniques like cyclic voltammetry to determine its suitability for use in electronic devices like OLEDs or batteries.

Device Performance: In an applied context, such as an OLED, measuring key metrics like luminance, efficiency, and lifetime under continuous operation to assess practical durability. rsc.org Identifying degradation products through techniques like mass spectrometry would be vital for understanding failure mechanisms.

Synergistic Experimental and Computational Approaches for Deeper Understanding

Combining experimental synthesis and characterization with computational modeling provides a powerful strategy for accelerating materials discovery. rsc.org Theoretical calculations can predict molecular properties and guide experimental efforts, while experimental data serves to validate and refine computational models. mdpi.comresearchgate.net

A synergistic approach for studying this compound would involve:

Predicting Molecular Properties: Using Density Functional Theory (DFT) to calculate the geometric structure, electronic properties (HOMO/LUMO levels), and vibrational spectra. These predictions can be directly compared with experimental data from X-ray crystallography, UV-Vis spectroscopy, and IR spectroscopy. mdpi.comacs.org

Modeling Intermolecular Interactions: Simulating the packing of molecules in the solid state to understand structure-property relationships. This is crucial for predicting how modifications to the side chains will affect material properties.

Reaction Pathway Analysis: Computationally modeling potential synthetic routes to identify the most energetically favorable pathways and predict potential byproducts, thus optimizing experimental conditions.

Simulating Hybrid Interfaces: Modeling the interaction between the pyridazine ligand and inorganic components (e.g., metal clusters) to predict the structure and stability of potential hybrid materials.

The table below outlines how specific computational methods can be paired with experimental techniques.

| Computational Method | Predicted Property | Complementary Experimental Technique |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure | X-ray Diffraction, UV-Vis, Cyclic Voltammetry |

| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption/emission spectra | Fluorescence Spectroscopy, Phosphorescence Spectroscopy |

| Molecular Dynamics (MD) | Conformational flexibility, solid-state packing | Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD) |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction with inorganic surfaces/clusters | Transmission Electron Microscopy (TEM), IR/Raman Spectroscopy |

By pursuing these integrated research directions, the scientific community can systematically explore and harness the potential of this compound, transforming it from a simple chemical entity into a building block for the next generation of advanced materials.

Q & A

What are the standard synthetic routes for 3,6-Bis(3-methylbutoxy)pyridazine, and what key reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves multi-step functionalization of pyridazine precursors. A common approach starts with halogenated pyridazine derivatives (e.g., 3,6-dichloropyridazine), followed by nucleophilic substitution using 3-methylbutanol under basic conditions. Key factors include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in halogen displacement reactions .

- Temperature control : Microwave-assisted heating (120–150°C) reduces reaction time and improves regioselectivity .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitution .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Which spectroscopic and analytical techniques are most effective for characterizing pyridazine derivatives like this compound?

Basic Research Question

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns (e.g., alkoxy group integration at δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 295.18) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for studying coordination complexes (e.g., europium(III) nitrate interactions) .

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N ratios .

How can researchers resolve discrepancies in reported thermal stability values for pyridazine-containing polymers?

Advanced Research Question

Discrepancies in thermal stability (e.g., decomposition temperatures varying by 20–50°C across studies) may arise from:

- Polymer backbone variations : Pyridazine-containing polyimides (e.g., 3,6-bis(4-aminophenyl)pyridazine-based films) show near-zero thermal expansion, but conflicting data may stem from differences in dianhydride co-monomers .

- Measurement techniques : TGA under nitrogen vs. air atmospheres alters decomposition profiles. Standardize testing conditions (heating rate: 10°C/min, N₂ flow) .

- Side-chain effects : Bulky 3-methylbutoxy groups may reduce crystallinity, lowering thermal stability compared to shorter alkoxy chains .

What strategies optimize the incorporation of this compound into conjugated polymers for organic electronics?

Advanced Research Question

To enhance photovoltaic performance in organic solar cells:

- Donor-Acceptor Design : Copolymerize with electron-rich units (e.g., benzodithiophene) to improve charge transport. A 1:1 monomer ratio achieved a PCE of 8.2% in bulk heterojunction devices .

- Solvent Additives : Use 1,8-diiodooctane (1% v/v) to optimize film morphology, reducing phase separation .

- Post-Synthesis Annealing : Thermal treatment (150°C for 10 min) increases crystallinity and hole mobility .

How does the substitution pattern on pyridazine (e.g., 3-methylbutoxy groups) affect ligand properties in metal coordination chemistry?

Advanced Research Question

The 3-methylbutoxy groups influence:

- Ligand denticity : Pyridazine typically acts as a bidentate ligand, but steric hindrance from branched alkoxy chains may limit coordination sites. Europium(III) complexes show 1:2 (metal:ligand) stoichiometry with red emission at 615 nm .

- Solubility : Long alkoxy chains enhance solubility in organic solvents (e.g., dichloromethane), facilitating solution-based coordination .

- Electronic effects : Electron-donating alkoxy groups increase ligand basicity, stabilizing higher oxidation states in transition metals .

What are common challenges in achieving regioselectivity during pyridazine functionalization, and how are they addressed?

Basic Research Question

Regioselective substitution at the 3,6-positions is complicated by:

- Symmetry : Pyridazine’s C₂ symmetry leads to ambiguous substitution patterns. Use directing groups (e.g., halogens at 3,6-positions) to control reactivity .

- Competing reactions : Oxidative cyclization may form triazolo-pyridazine byproducts. Monitor reactions via TLC and adjust stoichiometry (e.g., 1.2 equiv. of nucleophile) .

- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, improving regioselectivity to >90% .

How do computational methods aid in predicting the electronic properties of this compound for material design?

Advanced Research Question

Density Functional Theory (DFT) calculations predict:

- Bandgap tuning : Alkoxy substituents lower the HOMO-LUMO gap (e.g., ~2.8 eV vs. 3.1 eV for unsubstituted pyridazine), enhancing light absorption in solar cells .

- Charge mobility : Molecular dynamics simulations correlate side-chain length with π-π stacking distances (optimal: 3.4 Å for 3-methylbutoxy) .

- Ligand-metal interactions : Natural Bond Orbital (NBO) analysis identifies charge transfer mechanisms in europium complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.